molecular formula C12H21NO4 B3024684 (3R,4R)-rel-1-(tert-Butoxycarbonyl)-3-methylpiperidine-4-carboxylic acid CAS No. 1207267-93-3

(3R,4R)-rel-1-(tert-Butoxycarbonyl)-3-methylpiperidine-4-carboxylic acid

Cat. No.: B3024684
CAS No.: 1207267-93-3
M. Wt: 243.3 g/mol
InChI Key: ZFQQTPBWJCJGSV-DTWKUNHWSA-N
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Description

This compound is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a carboxylic acid group at the 4-position. Its stereochemistry ((3R,4R)-rel) and methyl substituent at position 3 distinguish it from related structures. It is primarily used in organic synthesis, particularly in peptide chemistry and as a chiral building block for pharmaceuticals .

Properties

IUPAC Name

(3R,4R)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8-7-13(6-5-9(8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQQTPBWJCJGSV-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CC[C@H]1C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207267-93-3
Record name rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-3-methylpiperidine-4-carboxylic acid
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Biological Activity

(3R,4R)-rel-1-(tert-Butoxycarbonyl)-3-methylpiperidine-4-carboxylic acid is a piperidine derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula: C₁₂H₂₁NO₄
  • Molecular Weight: 243.3 g/mol
  • CAS Number: 1932586-23-6
  • IUPAC Name: (3R,4R)-1-(tert-butoxycarbonyl)-3-methylpiperidine-4-carboxylic acid

The presence of a tert-butoxycarbonyl group at the nitrogen atom and a carboxylic acid functional group contributes to its chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several pharmacological activities, including:

  • Antimicrobial Activity: Preliminary studies suggest potential antibacterial properties against various strains, though specific data on efficacy is limited.
  • Neuropharmacological Effects: The compound may interact with neurotransmitter systems, indicating potential applications in treating cognitive disorders.

Summary of Biological Activities

Activity Description
AntimicrobialPotential activity against Gram-positive bacteria.
NeuropharmacologicalPossible modulation of neurotransmitter systems related to cognitive function.

The biological activity of this compound is believed to be mediated through its interaction with specific enzymes and receptors. While the exact molecular targets remain to be fully elucidated, initial findings suggest that the compound may influence pathways associated with neurotransmission and microbial inhibition.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Direct Amination: Involves the reaction of tert-butoxycarbonyl-protected piperidine with appropriate carboxylic acids.
  • Coupling Reactions: Utilizes coupling agents to facilitate the formation of the desired piperidine structure from simpler precursors.

These synthetic routes highlight the versatility of this compound in organic chemistry and its potential as a building block for more complex biologically active molecules.

Study on Antimicrobial Activity

A study investigated the antibacterial properties of various piperidine derivatives, including this compound. The results indicated moderate activity against selected Gram-positive bacteria, suggesting that modifications to the piperidine structure could enhance efficacy .

Neuropharmacological Investigations

Research exploring the neuropharmacological effects of similar compounds revealed that modifications at the piperidine nitrogen could influence binding affinity to neurotransmitter receptors. This suggests a pathway for developing derivatives aimed at treating cognitive dysfunctions .

Scientific Research Applications

Building Block in Organic Synthesis

(3R,4R)-rel-1-(tert-Butoxycarbonyl)-3-methylpiperidine-4-carboxylic acid serves as a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo multiple chemical transformations makes it valuable for constructing complex molecules.

Table 1: Comparison of Synthesis Applications

Compound NameStructural FeaturesUnique Properties
N-Boc-piperidinePiperidine ringCommonly used as a protecting group
1-(tert-butoxycarbonyl)-2-pyrrolidinonePyrrolidine ringUsed in peptide synthesis
1-(tert-butoxycarbonyl)-3-pyrrolidinylcarboxylic acidPyrrolidine derivativeExhibits antibacterial activity

The unique stereochemistry and functional groups of this compound enable synthetic pathways that are not possible with other similar compounds.

Pharmacological Research

Research indicates that this compound may exhibit various pharmacological activities. It is studied for its potential interactions with biological targets, which are crucial for understanding its therapeutic applications.

Case Study: Interaction Studies
Studies have shown that derivatives of this compound can interact with specific receptors and enzymes, providing insights into their mechanisms of action. For instance, modifications to the Boc group can enhance binding affinity to target proteins, making it a focus for drug development.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its role in developing new drugs aimed at treating various diseases. Its structural properties allow it to be modified into more potent therapeutic agents.

Specialty Chemicals

The compound is utilized in the production of specialty chemicals due to its unique structural features. It serves as an essential component in various industrial processes, including the synthesis of agrochemicals and other fine chemicals.

Table 2: Industrial Applications Overview

Application AreaDescription
AgrochemicalsUsed in the synthesis of pesticides and herbicides
Fine ChemicalsServes as an intermediate in producing specialty materials

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Substituents Molecular Formula Key Hazards (GHS) Applications
(3R,4R)-rel-1-(tert-Butoxycarbonyl)-3-methylpiperidine-4-carboxylic acid Piperidine 3-methyl, 4-COOH ~C₁₂H₂₁NO₄ Not explicitly reported Chiral synthon, peptide chemistry
(3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid Piperidine 4-phenyl, 3-COOH C₁₇H₂₃NO₄ H302, H315, H319, H335 Hydrophobic interaction studies
(3R,4R)-rel-1-Boc-4-methylpyrrolidine-3-carboxylic acid Pyrrolidine 4-methyl, 3-COOH C₁₁H₁₉NO₄ H302, H315, H319, H335 Protease inhibitors
Boc-(+/-)-trans-4-(3-isopropylphenyl)pyrrolidine-3-carboxylic acid Pyrrolidine 3-isopropylphenyl, 3-COOH C₁₉H₂₇NO₄ Not reported Metabolic stability enhancement
(3S,4R)-1-Boc-4-(4-fluorophenyl)piperidine-3-carboxylic acid Piperidine 4-fluorophenyl, 3-COOH C₁₇H₂₂FNO₄ Not reported Medicinal chemistry lead

Research Findings and Implications

  • Steric Effects : Bulky substituents (e.g., phenyl, isopropylphenyl) increase molecular weight and hydrophobicity but may reduce solubility .
  • Chirality : The (3R,4R)-rel configuration in the target compound is critical for its role as a chiral synthon, mirroring trends in bioactive molecules like thiazolidines .
  • Safety Profiles : Carboxylic acid and Boc groups commonly contribute to skin/eye irritation hazards, but substituent choice modulates toxicity .

Q & A

Basic Questions

Q. What synthetic strategies are effective for synthesizing (3R,4R)-rel-1-(tert-Butoxycarbonyl)-3-methylpiperidine-4-carboxylic acid, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving palladium-catalyzed cross-coupling (e.g., using Pd(OAc)₂ and tert-butyl XPhos) and acid hydrolysis. Key steps include:

Coupling Reactions : Under inert atmospheres (40–100°C, 5.5 hours) with cesium carbonate as a base .

Hydrolysis : Hydrochloric acid-mediated deprotection (93–96°C, 17 hours) to yield the carboxylic acid .

  • Optimization : Yield improvements rely on temperature control, catalyst loading, and inert conditions. For example, a two-step protocol achieved higher efficiency than a four-step alternative (see table below).
StepReagents/ConditionsYieldReference
1Pd(OAc)₂, tert-butyl XPhos, Cs₂CO₃, tert-butanol, 40–100°C61.9 g
2HCl, H₂O, 93–96°CHigh purity

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :

  • Hazard Mitigation : Based on GHS classifications (oral toxicity Category 4, skin irritation Category 2):
  • Use PPE (gloves, lab coat, goggles).
  • Work in a fume hood to avoid inhalation (H335) .
  • First Aid :
  • Skin contact: Rinse with water, remove contaminated clothing .
  • Ingestion: Seek medical attention; do not induce vomiting .

Q. How is X-ray crystallography applied to confirm the compound’s stereochemistry?

  • Methodological Answer :

  • Data Collection : High-resolution X-ray diffraction data are collected using synchrotron or rotating anode sources.
  • Refinement : SHELXL refines the structure, addressing challenges like twinning or disorder. For example, SHELX programs resolve piperidine ring conformations and Boc-group orientations .
  • Validation : R-factor convergence (<0.05) and electron density maps confirm stereochemical assignments .

Advanced Questions

Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods validate stereochemical integrity?

  • Methodological Answer :

  • Chiral Resolution : Use chiral auxiliaries or chromatography (e.g., Chiralpak® columns) to separate (3R,4R) and (3S,4S) isomers.
  • Validation :
  • X-ray Crystallography : Absolute configuration determination via Flack parameter .
  • Circular Dichroism (CD) : Compare optical activity with known standards (e.g., related piperidine derivatives in ).

Q. What methodologies are recommended for impurity profiling and identification?

  • Methodological Answer :

  • UPLC/HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to resolve impurities. For example, a related impurity (Impurity J) was detected at Rt 1.39 min .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies byproducts like de-Boc intermediates or hydrolysis artifacts .

Q. How do computational modeling approaches aid in predicting reactivity for further derivatization?

  • Methodological Answer :

  • DFT Calculations : Optimize transition states for reactions at the piperidine nitrogen or carboxylic acid group. For fluorinated analogs (e.g., 4,4-difluoro derivatives), predict electronic effects on Boc-group stability .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization (e.g., methyl group modifications) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R,4R)-rel-1-(tert-Butoxycarbonyl)-3-methylpiperidine-4-carboxylic acid
Reactant of Route 2
(3R,4R)-rel-1-(tert-Butoxycarbonyl)-3-methylpiperidine-4-carboxylic acid

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